1-Thia-4-azaspiro[4.5]decane
Overview
Description
1-Thia-4-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure that incorporates both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 1-Thia-4-azaspiro[4.5]decane are cancer cells, specifically HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines . The compound shows moderate to high inhibition activities against these cell lines .
Mode of Action
The exact mode of action of 1-Thia-4-azaspiro[4It is known that the compound interacts with its targets, leading to the induction of apoptosis of cancer cells . This is a common mechanism of action for many chemotherapeutic agents .
Result of Action
The result of the action of this compound is the inhibition of growth in certain cancer cell lines . This is achieved through the induction of apoptosis, or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[4.5]decane can be synthesized via a one-pot three-component reaction. This involves the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction typically proceeds under reflux conditions, leading to the formation of the desired spirocyclic compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the one-pot synthesis approach suggests potential for industrial application. Optimization of reaction conditions, such as temperature, solvent choice, and reactant ratios, can enhance yield and efficiency for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Thia-4-azaspiro[4.5]decane has shown promise in several scientific research areas:
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies:
Comparison with Similar Compounds
Thiazolopyrimidine: Shares a similar sulfur and nitrogen-containing ring structure but differs in the arrangement of atoms and ring fusion.
1,3,4-Thiadiazole: Contains a sulfur and nitrogen heterocycle but lacks the spirocyclic structure.
Uniqueness: 1-Thia-4-azaspiro[4.5]decane’s spirocyclic structure distinguishes it from other sulfur and nitrogen-containing heterocycles. This unique arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-thia-4-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXLTDEFZBBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556746 | |
Record name | 1-Thia-4-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177-07-1 | |
Record name | 1-Thia-4-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been investigated for 1-Thia-4-azaspiro[4.5]decane derivatives?
A1: Research has primarily focused on the anticancer potential of this compound derivatives. Specifically, these compounds have demonstrated moderate to high inhibitory activity against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) []. Additionally, certain derivatives have shown promise as activator protein-1 (AP-1) inhibitors []. AP-1 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis, making it a potential target for cancer therapy.
Q2: How do this compound derivatives inhibit AP-1 activity?
A2: Studies suggest that these derivatives function as nonpeptidic small-molecule AP-1 inhibitors []. They are believed to bind to AP-1, preventing its interaction with DNA and subsequent transactivation activity []. This inhibition disrupts downstream signaling pathways regulated by AP-1, ultimately impacting cellular processes like proliferation and survival.
Q3: Has the structure of this compound been confirmed experimentally?
A3: Yes, the crystal structure of methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate, a specific derivative, has been determined using X-ray crystallography []. This structural information provides valuable insights for understanding the molecule's interactions with biological targets and for designing new derivatives with improved activity.
Q4: What modifications have been made to the this compound scaffold, and how do these impact biological activity?
A4: Researchers have explored various modifications to the core scaffold, including the introduction of thiazolopyrimidine and 1,3,4-thiadiazole rings []. Additionally, glycosylation reactions have been employed to synthesize thioglycoside derivatives []. These structural modifications influence the compounds' anticancer activity, likely by altering their physicochemical properties, target binding affinity, and cellular uptake.
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